![molecular formula C22H29N3O2 B5203915 1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5203915.png)
1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It is commonly referred to as JNJ-31020028, and it has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
JNJ-31020028 acts as a selective sigma-1 receptor agonist, which means that it enhances the activity of this receptor in the brain. This leads to an increase in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
The activation of the sigma-1 receptor by JNJ-31020028 has been shown to have a number of biochemical and physiological effects. These include the modulation of calcium signaling, the regulation of ion channel activity, and the enhancement of neuroplasticity. Additionally, JNJ-31020028 has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
JNJ-31020028 has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its selectivity for this receptor, and its ability to enhance the release of various neurotransmitters. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and its potential for off-target effects.
Future Directions
There are several potential future directions for research on JNJ-31020028. These include further studies on its mechanism of action, its potential therapeutic applications in the treatment of various neurological disorders, and the development of new sigma-1 receptor agonists with improved pharmacological properties. Additionally, there is a need for more research on the safety and efficacy of JNJ-31020028 in human clinical trials.
Synthesis Methods
The synthesis of JNJ-31020028 involves the reaction of 4-(3-pyridinyloxy)benzaldehyde with 1-(2,2-dimethylpropyl)piperidin-4-amine in the presence of acetic acid and triethylamine. The resulting product is then treated with acetic anhydride to yield the final compound.
Scientific Research Applications
JNJ-31020028 has been studied extensively in the field of neuroscience, particularly in relation to its potential as a treatment for various neurological disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release.
properties
IUPAC Name |
1-(2,2-dimethylpropyl)-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-22(2,3)16-25-13-10-17(11-14-25)21(26)24-18-6-8-19(9-7-18)27-20-5-4-12-23-15-20/h4-9,12,15,17H,10-11,13-14,16H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWQETZVFMTBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.